N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group and a cyanophenoxyacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.
Synthesis of the cyanophenoxyacetamide: This step involves the reaction of 3-cyanophenol with chloroacetic acid in the presence of a base to form the cyanophenoxyacetamide intermediate.
Coupling reaction: The final step involves the coupling of the cyanocyclopentyl intermediate with the cyanophenoxyacetamide intermediate under suitable conditions to form .
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or amide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide: can be compared with other similar compounds, such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound also features a cyano group and has been studied for its insecticidal activities.
N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Another similar compound with cyano and fluorophenyl groups, known for its high larvicidal activity.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-4-3-5-13(8-12)20-10-14(19)18-15(11-17)6-1-2-7-15/h3-5,8H,1-2,6-7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSBSCIJPXMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.